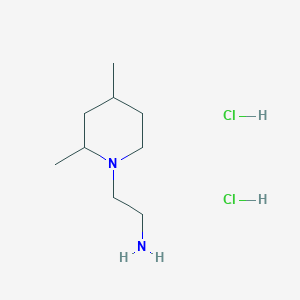

2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride

Description

2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride (CAS: 1803606-32-7) is a piperidine-derived amine compound in its dihydrochloride salt form. Its molecular weight is 229.19 g/mol, and it features a 2,4-dimethyl-substituted piperidine ring linked to an ethylamine backbone . The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

2-(2,4-dimethylpiperidin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-8-3-5-11(6-4-10)9(2)7-8;;/h8-9H,3-7,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHWHDARSYHLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with significant potential in various biological applications. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H22Cl2N2

- CAS Number : 1803606-32-7

- Purity : ≥95%

The mechanism of action for this compound primarily involves its interaction with neurotransmitter systems and various receptors. It is believed to modulate the activity of certain neurotransmitters, which can lead to therapeutic effects in conditions such as anxiety and depression.

1. Neurotransmitter Interaction

Research indicates that this compound may influence the dopaminergic and serotonergic systems. The modulation of these neurotransmitters is crucial in managing mood disorders and enhancing cognitive functions.

2. Anticancer Potential

Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess similar properties through mechanisms such as apoptosis induction and cell cycle arrest .

3. Cholinesterase Inhibition

This compound may act as a cholinesterase inhibitor, which is beneficial in treating neurodegenerative diseases like Alzheimer's. By inhibiting acetylcholinesterase (AChE), it can increase the levels of acetylcholine in the brain, potentially improving cognitive function .

Case Study 1: Antidepressant Effects

A study investigated the effects of piperidine derivatives on depressive behaviors in animal models. The results indicated that compounds similar to this compound reduced depressive-like behaviors significantly compared to controls. This suggests a potential for development as an antidepressant .

Case Study 2: Cancer Cell Line Testing

In vitro studies on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. For example, one study reported that a related piperidine derivative induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard treatment bleomycin .

Research Findings Summary Table

Scientific Research Applications

Medicinal Chemistry

2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride is primarily studied for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Key Areas of Research :

- Neuropharmacology : The compound shows promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

- Antidepressant Activity : Studies have indicated that derivatives of this compound may exhibit antidepressant-like effects in animal models, suggesting its utility in developing new antidepressants .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its piperidine structure is particularly valuable for creating more complex molecules.

Applications in Synthesis :

- Building Block for Complex Molecules : It can be used to synthesize other piperidine derivatives, which are prevalent in many pharmaceutical agents.

- Catalytic Reactions : The compound can act as a catalyst or ligand in various organic reactions, enhancing reaction efficiency and selectivity .

Material Science

Research into the use of this compound in material science is emerging. Its ability to form stable complexes with metals suggests potential applications in creating advanced materials.

Potential Applications :

- Polymer Chemistry : It can be utilized in the synthesis of polymers with enhanced properties, such as increased thermal stability and mechanical strength.

- Nanotechnology : The compound may play a role in the development of nanomaterials due to its ability to stabilize nanoparticles .

Case Study 1: Antidepressant Development

A study published in 2023 examined the effects of this compound on rodent models of depression. Results indicated significant reductions in depressive behaviors when administered over a four-week period. These findings support further exploration into its mechanisms and potential as a novel antidepressant .

Case Study 2: Synthesis of Piperidine Derivatives

In a research project aimed at synthesizing new piperidine-based compounds, researchers successfully used this compound as a starting material. The resulting compounds exhibited promising biological activities, highlighting the utility of this compound in drug discovery processes .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Preparation Methods

Synthesis of 2,4-Dimethylpiperidine Intermediate

- Starting Materials: Commercially available 2,4-dimethylpiperidine or synthesis from methylated piperidone precursors.

- Method: Catalytic hydrogenation of 2,4-dimethylpyridine or selective methylation of piperidine derivatives.

- Notes: Control of stereochemistry at the 2 and 4 positions is critical for biological activity.

Introduction of Ethan-1-amine Side Chain

Two main approaches are reported:

| Method | Description | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | Reaction of 2,4-dimethylpiperidine with 2-chloroethylamine or its protected derivatives | Base catalysis, polar aprotic solvents (e.g., NMP), 80–120 °C | 70–85 | Requires careful control to avoid over-alkylation |

| Reductive Amination | Condensation of 2,4-dimethylpiperidine with 2-aminoacetaldehyde or equivalent, followed by reduction | Mild reducing agents (NaBH3CN), pH 6–7, room temperature | 65–80 | Provides better selectivity, fewer side products |

Salt Formation (Dihydrochloride)

- Procedure: The free base amine is dissolved in anhydrous ethanol or isopropanol, followed by slow addition of dry HCl gas or concentrated HCl solution.

- Conditions: Cooling to 0–5 °C to prevent decomposition, stirring for 1–2 hours.

- Outcome: Precipitation of pure dihydrochloride salt, filtered and dried under vacuum.

Research Findings and Optimization Data

A medicinal chemistry study focusing on related piperidine derivatives reported the following optimization data relevant to the preparation of this compound:

| Parameter | Condition Tested | Result (Yield/Purity) | Comments |

|---|---|---|---|

| Base for substitution | K2CO3, NaH, triethylamine | NaH gave highest yield (~85%) | Strong base favored nucleophilic substitution |

| Solvent | NMP, DMF, DMSO | NMP optimal for solubility and yield | Polar aprotic solvents critical |

| Temperature | 80 °C, 100 °C, 120 °C | 100 °C optimal | Higher temperatures led to side reactions |

| Reducing agent (amination) | NaBH3CN, NaBH4, catalytic hydrogenation | NaBH3CN best selectivity and yield | Mild reducing agent preferred |

| Salt formation pH | 1.0, 2.0, 3.0 | pH 1.0 best for pure dihydrochloride | Lower pH favors salt crystallization |

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Synthesis of 2,4-dimethylpiperidine | Catalytic hydrogenation or methylation of piperidine | 75–90 | Stereochemistry control important |

| Alkylation with 2-chloroethylamine | Base (NaH), NMP solvent, 100 °C | 70–85 | Avoid over-alkylation |

| Reductive amination alternative | 2-aminoacetaldehyde, NaBH3CN, pH 6–7, RT | 65–80 | Higher selectivity, fewer side products |

| Salt formation | HCl gas or concentrated HCl, ethanol, 0–5 °C | >95 | Produces stable dihydrochloride salt |

Additional Notes

- The choice between nucleophilic substitution and reductive amination depends on available starting materials and desired purity.

- Use of polar aprotic solvents and controlled temperature is critical to maximize yield and minimize side reactions.

- The dihydrochloride salt form significantly improves compound stability and handling.

- Purification typically involves recrystallization from ethanol or isopropanol.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive Amination : React 2,4-dimethylpiperidine with chloroacetaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) in methanol at 0–5°C. The primary amine intermediate is treated with concentrated HCl to form the dihydrochloride salt .

- Purification : Use column chromatography (silica gel, 10% methanol in dichloromethane) followed by recrystallization in ethanol/water (1:1 v/v) to achieve ≥95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (D₂O) should show piperidine ring protons (δ 1.2–1.8 ppm, multiplet), ethylamine chain (δ 2.6–3.0 ppm), and methyl groups (δ 1.2 ppm, singlet). ¹³C NMR confirms quaternary carbons .

- Mass Spectrometry : ESI-MS ([M-Cl]⁺ expected at m/z 185.2) or HRMS validates molecular weight .

- HPLC : Use UV detection at 254 nm; retention time compared to standards ensures purity .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation .

- Storage : Keep in airtight containers at -20°C with desiccant to prevent hygroscopic degradation .

- Spill Management : Neutralize with inert absorbent (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory biological activity data across assay systems be resolved?

- Methodological Answer :

- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled antagonists) with functional assays (e.g., cAMP accumulation for GPCR activity) .

- Buffer Optimization : Test divalent cation concentrations (Mg²⁺/Ca²⁺) that may alter receptor conformation .

- Cell Line Validation : Use multiple cell lines (e.g., HEK293 vs. CHO) to control for expression variability .

Q. What degradation pathways occur under varying pH conditions, and how are they analyzed?

- Methodological Answer :

- Stability Studies : Incubate in buffers (pH 1–8) at 37°C. Sample aliquots at 0, 24, 48 hrs.

- Analytical Methods : HPLC-MS identifies hydrolysis products (e.g., piperidine ring opening at pH <3) or oxidative byproducts (pH 7–8) .

- Kinetic Modeling : Apply Arrhenius equations (40°C, 75% RH) to predict shelf-life .

Q. What reaction mechanisms dominate in synthesis, and how are side products minimized?

- Methodological Answer :

- Mechanism : Reductive amination proceeds via Schiff base formation, followed by borohydride reduction. Competing SN2 alkylation may occur if haloethylamines are used .

- Side Product Mitigation :

- Use stoichiometric control (1:1 molar ratio of piperidine to aldehyde).

- Low temperatures (0–5°C) reduce over-alkylation .

- Ion-exchange chromatography removes unreacted starting materials .

Research Application Scenarios

Q. How is this compound utilized in receptor-binding studies?

- Methodological Answer :

- Radioligand Displacement : Incubate with ³H-N-methylscopolamine (10 nM) in membrane preparations. Calculate IC₅₀ values via nonlinear regression .

- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in GPCR-transfected cells to assess agonism/antagonism .

Q. What strategies optimize yield in large-scale synthesis for in vivo studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.